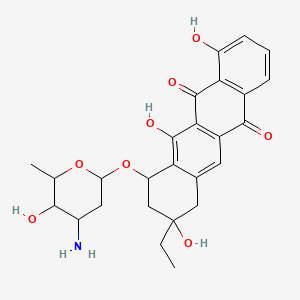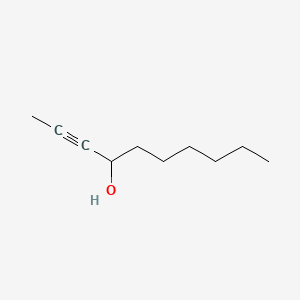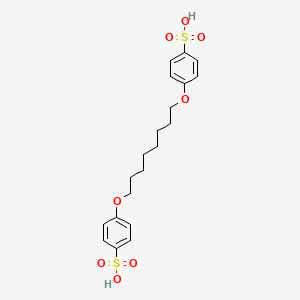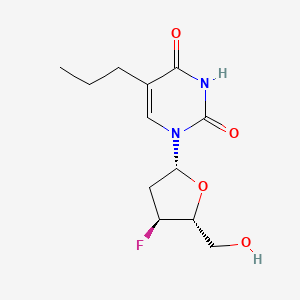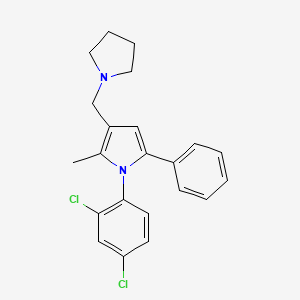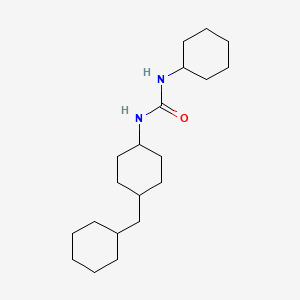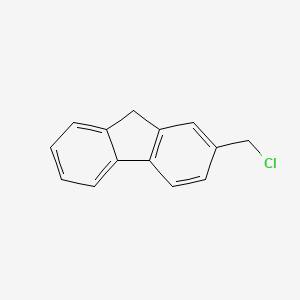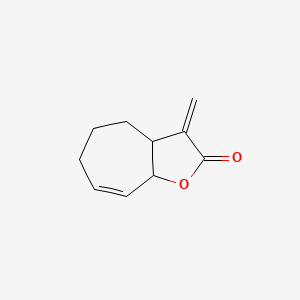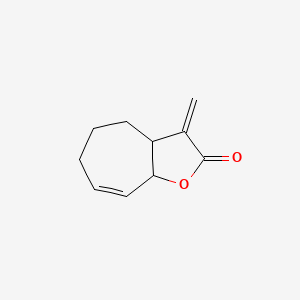
3-Ethyl-3-hydroxy-1-phenyl-2,4(1H,3H)-quinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-3-hydroxy-1-phenyl-2,4(1H,3H)-quinolinedione is an organic compound belonging to the quinolinedione family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core with ethyl, hydroxy, and phenyl substituents, which may contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-hydroxy-1-phenyl-2,4(1H,3H)-quinolinedione typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often require acidic or basic catalysts, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Ethyl-3-hydroxy-1-phenyl-2,4(1H,3H)-quinolinedione can undergo various chemical reactions, including:
Oxidation: Conversion to quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction to hydroquinone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the phenyl or quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, catalysts like palladium or copper.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinolinedione derivatives depending on the reagents used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in the development of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 3-Ethyl-3-hydroxy-1-phenyl-2,4(1H,3H)-quinolinedione may involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate its biological activity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
2,4(1H,3H)-Quinolinedione: Lacks the ethyl and phenyl substituents, leading to different chemical properties and reactivity.
3-Hydroxy-1-phenyl-2,4(1H,3H)-quinolinedione: Similar structure but without the ethyl group.
3-Ethyl-2,4(1H,3H)-quinolinedione: Lacks the hydroxy and phenyl groups.
Uniqueness
3-Ethyl-3-hydroxy-1-phenyl-2,4(1H,3H)-quinolinedione is unique due to the presence of all three substituents (ethyl, hydroxy, and phenyl) on the quinolinedione core. This combination of functional groups may result in distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
84261-53-0 |
|---|---|
分子式 |
C17H15NO3 |
分子量 |
281.30 g/mol |
IUPAC名 |
3-ethyl-3-hydroxy-1-phenylquinoline-2,4-dione |
InChI |
InChI=1S/C17H15NO3/c1-2-17(21)15(19)13-10-6-7-11-14(13)18(16(17)20)12-8-4-3-5-9-12/h3-11,21H,2H2,1H3 |
InChIキー |
GBXXQXFOMZJMDR-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


